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Introduction to Lithium Chloride (LiCl) Precipitation
Welcome to the technical support guide for optimizing RNA recovery using Lithium Chloride

(LiCl) precipitation. As a Senior Application Scientist, I've designed this resource to provide you

with not just protocols, but a deeper understanding of the mechanics behind each step. LiCl

precipitation is a powerful technique valued for its ability to selectively precipitate RNA while

leaving behind common contaminants like DNA, proteins, and carbohydrates[1]. This makes it

an excellent choice for purifying RNA from in vitro transcription reactions or for cleaning up

samples that may inhibit downstream applications[2][3].

However, the washing steps following precipitation are a critical juncture where significant

sample loss can occur if not performed with care and precision. This guide provides in-depth

troubleshooting advice and best practices to ensure you maximize the yield and purity of your

RNA.
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This section addresses specific problems you may encounter during the washing phase of LiCl

precipitation.

Q1: My RNA pellet is completely gone after the ethanol
wash. What happened?
This is a common and frustrating issue, often stemming from one of two main causes during

the wash step.

Possible Cause 1: The pellet was accidentally aspirated. A loosely attached or invisible RNA

pellet is easily lost when removing the supernatant or wash solution[4]. This is especially true

for low-concentration samples[5].

Solution: Refine Your Aspiration Technique

Mark the Pellet Location: Before centrifugation, orient your tube consistently in the

microcentrifuge with a mark facing outwards. The pellet will always form on the same side,

so you can confidently aspirate from the opposite side of the tube wall.

Pipette, Don't Pour: For small or invisible pellets, never decant (pour off) the supernatant.

Use a pipette to carefully remove the liquid, keeping the tip far from the pellet's location[6].

Double Aspiration: After the main aspiration, perform a brief re-centrifugation (a "quick spin")

to collect any remaining droplets on the tube walls, then carefully aspirate this residual liquid

with a smaller pipette tip[7].

Possible Cause 2: The pellet partially redissolved in the wash solution. Using an incorrect

ethanol concentration or temperature can cause your precipitated RNA to go back into solution.

Solution: Optimize Wash Conditions

Verify Ethanol Concentration: Use ice-cold 70-80% ethanol for your wash[7][8].

Concentrations below 70% may begin to solubilize the RNA pellet, while concentrations

above 80% are less effective at washing away residual salts[9].

Keep it Cold: Always use ice-cold 70% ethanol and perform the wash centrifugation at 4°C.

This maintains the insolubility of the RNA pellet[6].

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.researchgate.net/post/Lost-of-DNA-RNA-concentration-after-two-washes-with-70-ethanol
https://www.researchgate.net/post/Precipitaion-of-low-yield-RNA
https://pdf.benchchem.com/145/Technical_Support_Center_Troubleshooting_RNA_Ethanol_Precipitation.pdf
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rna-isolation/general-articles/practical-tips-for-handling-rna.html
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rna-isolation/general-articles/practical-tips-for-handling-rna.html
https://primerdigital.com/rna.html
https://homework.study.com/explanation/how-does-the-concentration-of-ethanol-used-in-rna-extraction-affect-the-types-of-rna-that-will-bind-to-the-spin-column.html
https://pdf.benchchem.com/145/Technical_Support_Center_Troubleshooting_RNA_Ethanol_Precipitation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14640022?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Q2: I see a pellet, but my final RNA yield is very low.
Where did my RNA go?
Low yield, even with a visible pellet, often points to issues with pellet processing after the wash.

Possible Cause: The RNA pellet was over-dried. An over-dried RNA pellet is notoriously difficult

to resuspend, leading to significant loss of recoverable material[10]. The pellet will often turn

from an opaque white to a glassy, transparent film that is nearly insoluble.

Solution: Careful and Controlled Drying

Air-Dry Only: After removing the final ethanol wash, let the pellet air-dry at room temperature

for 5-10 minutes[6][10].

Monitor the Pellet: The goal is to evaporate the residual ethanol without removing the water

essential for resuspension. Stop drying as soon as the opaque white pellet is visible and

residual liquid is gone[10]. Avoid using a vacuum manifold, which can speed up drying too

much.

Prompt Resuspension: Resuspend the pellet in your desired RNase-free buffer or water as

soon as it is appropriately dried[10].

Q3: My A260/A230 ratio is poor after LiCl precipitation.
How do I remove salt contamination?
A low A260/A230 ratio is a classic indicator of residual salt (like LiCl) or other chemical

contaminants from the lysis buffer. This suggests the washing was not sufficient.

Solution: Improve Washing Efficiency

Use Sufficient Wash Volume: Do not be shy with the 70% ethanol. Use at least 500 µL to 1

mL to ensure the pellet is thoroughly bathed and the salts are effectively dissolved and

removed[10].

Dislodge the Pellet (Gently): To ensure a complete wash, it is crucial that the pellet is not just

sitting in the ethanol. Gently vortex the tube for a few seconds to dislodge the pellet and

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.addgene.org/protocols/kit-free-rna-extraction/
https://pdf.benchchem.com/145/Technical_Support_Center_Troubleshooting_RNA_Ethanol_Precipitation.pdf
https://www.addgene.org/protocols/kit-free-rna-extraction/
https://www.addgene.org/protocols/kit-free-rna-extraction/
https://www.addgene.org/protocols/kit-free-rna-extraction/
https://www.addgene.org/protocols/kit-free-rna-extraction/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14640022?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


break it up in the ethanol solution[7]. Re-pellet the RNA with a subsequent centrifugation

step.

Perform a Second Wash: For particularly "dirty" samples or if you continue to see low

A260/A230 ratios, a second wash with 70% ethanol is highly recommended.

Frequently Asked Questions (FAQs)
Why should I use LiCl precipitation instead of standard ethanol
precipitation?
LiCl offers a key advantage: selectivity. It efficiently precipitates RNA while leaving behind DNA,

protein, and carbohydrates. This is particularly useful for purifying RNA from enzymatic

reactions where dNTPs and proteins are present. However, be aware that LiCl is less efficient

at precipitating very small RNA species like tRNA and microRNAs[1][11][12].

What is the optimal ethanol concentration for washing the RNA
pellet?
The consensus from multiple sources is to use 70% to 80% ethanol[7][8]. This concentration

range creates an optimal balance: it keeps the RNA pellet insoluble while effectively dissolving

and washing away residual salts[9][13].

Should I vortex my RNA pellet during the wash step?
Yes. To effectively remove trapped salts, the pellet should be broken up and suspended in the

70% ethanol wash solution. A brief vortex is an effective way to do this[7]. The RNA will not

redissolve in 70% ethanol. Simply re-centrifuge to collect the washed pellet.

My expected RNA yield is very low and I can't see the pellet. What
can I do?
For low-concentration samples, the use of a co-precipitant is highly recommended. A co-

precipitant is an inert molecule that forms a visible pellet, trapping your target RNA and making

it easier to handle.

Glycogen: The most common choice is RNase-free glycogen, added to a final concentration

of 10-20 µg per sample before precipitation[5][6][10]. Glycogen does not interfere with UV
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spectrophotometry or most downstream enzymatic reactions[4].

Is it safe to store my RNA as a pellet under ethanol?
Yes, this is a very safe and stable way to store RNA. RNA is not soluble in 70-80% ethanol and

is protected from RNase activity. You can store the pellet in ethanol at -20°C or -80°C for

extended periods. When you are ready to use the RNA, simply centrifuge the tube, remove the

ethanol, dry the pellet, and resuspend as usual.

Data & Parameters Summary
Table 1: Key Parameters for LiCl Precipitation &
Washing

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.researchgate.net/post/Lost-of-DNA-RNA-concentration-after-two-washes-with-70-ethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14640022?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Recommendation Rationale & Key Insights

LiCl Final Concentration 2.5 M

This concentration effectively

precipitates RNA while

minimizing DNA and protein

co-precipitation.

Precipitation Temperature -20°C

While precipitation can occur

at warmer temperatures, -20°C

is recommended to inhibit any

potential RNase activity[14].

Precipitation Time 30 minutes to 1 hour

30 minutes is often sufficient,

but longer incubation can

improve recovery for dilute

samples[14][10].

Centrifugation Speed ≥12,000 x g

High speeds are critical for

efficiently pelleting the RNA,

especially for small

amounts[6].

Centrifugation Time 15 - 30 minutes

Longer centrifugation is a

major factor in recovering

small amounts of RNA. 20-30

minutes is recommended[14]

[6].

Wash Solution Ice-cold 70-80% Ethanol

Optimizes the removal of salts

while keeping the RNA pellet

insoluble[7][9].

Pellet Drying Time 5 - 10 minutes (air-dry)

Prevents over-drying, which

makes the RNA pellet difficult

to resuspend[10].

Visualized Workflows & Logic
LiCl Precipitation and Washing Workflow
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Precipitation Washing Final Steps

RNA Sample in
Aqueous Solution

Add 8 M LiCl to a
final concentration of 2.5 M

Incubate at -20°C
for 30-60 min

Centrifuge at ≥12,000 x g
for 20-30 min at 4°C

Carefully aspirate
supernatant

Add 500 µL - 1 mL
ice-cold 70% ethanol

Vortex to dislodge
and wash pellet

Centrifuge at ≥12,000 x g
for 10 min at 4°C

Carefully aspirate
ethanol wash

Air-dry pellet
for 5-10 min

Resuspend in
RNase-free buffer

Pure RNA for
Downstream Use

Click to download full resolution via product page

Caption: Standard workflow for RNA purification using LiCl precipitation.

Troubleshooting Decision Tree for Low RNA Yield
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Problem:
Low RNA Yield

Was the pellet
visible before washing?

Cause: Pellet Lost
During Aspiration

No

Is the A260/A230 ratio low?

Yes

Solution:
- Mark tube before spinning

- Pipette supernatant, don't pour
- Use a co-precipitant (glycogen)

Cause: Inefficient Washing
(Salt Contamination)

Yes

Was the pellet hard
to redissolve?

No

Solution:
- Increase wash volume (≥500 µL)

- Vortex pellet during wash
- Perform a second wash

Cause: Over-dried Pellet

Yes

Cause: Inefficient Precipitation

No

Solution:
- Air-dry for only 5-10 min

- Do not use vacuum
- Resuspend as soon as dry

Solution:
- Verify LiCl concentration

- Increase centrifugation time
- Ensure incubation at -20°C

Click to download full resolution via product page

Caption: Troubleshooting decision tree for low RNA yield after LiCl precipitation.

Detailed Experimental Protocols
Protocol 1: Standard LiCl Precipitation and Washing
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This protocol is suitable for routine purification of RNA from samples with an expected yield of

>1 µg.

Volume & Concentration Adjustment: Measure the volume of your aqueous RNA sample.

Add RNase-free water to bring the volume to at least 100 µL for efficient precipitation.

Add LiCl: Add 1/3 volume of 10 M LiCl (or an equivalent volume of another stock) to achieve

a final concentration of 2.5 M. Mix thoroughly by gentle vortexing.

Precipitation: Incubate the tube at -20°C for at least 30 minutes[1].

Pellet RNA: Centrifuge at ≥12,000 x g for 20-30 minutes at 4°C to form an RNA pellet[14].

Remove Supernatant: Carefully aspirate and discard the supernatant using a pipette, being

careful not to disturb the pellet.

Wash Pellet: Add 1 mL of ice-cold 70% ethanol[7][15]. Vortex for 5-10 seconds to dislodge

and wash the pellet[7].

Re-Pellet RNA: Centrifuge at ≥12,000 x g for 10 minutes at 4°C[6].

Final Aspiration: Carefully aspirate and discard the ethanol supernatant. Perform a quick re-

spin and remove any remaining liquid with a p20 pipette tip.

Dry Pellet: Air-dry the pellet at room temperature for 5-10 minutes, or until the last visible

trace of ethanol has evaporated[10]. Do not over-dry.

Resuspend: Resuspend the RNA pellet in a suitable volume of RNase-free water or buffer.

Protocol 2: Maximizing Recovery of Low-Concentration
RNA
This protocol incorporates a co-precipitant to aid in the visualization and recovery of small

amounts of RNA.

Volume Adjustment: Measure the volume of your aqueous RNA sample.

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://assets.fishersci.com/TFS-Assets/LSG/manuals/4386633_LithiumChloridePrecipSol_PI.pdf
https://www.thermofisher.com/de/de/home/references/ambion-tech-support/rna-isolation/general-articles/the-use-of-licl-precipitation-for-rna-purification.html
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rna-isolation/general-articles/practical-tips-for-handling-rna.html
https://cbdm.hms.harvard.edu/assets/Protocols/RNA/LiCl%20extraction%20of%20RNA.pdf
https://www.thermofisher.com/us/en/home/references/ambion-tech-support/rna-isolation/general-articles/practical-tips-for-handling-rna.html
https://pdf.benchchem.com/145/Technical_Support_Center_Troubleshooting_RNA_Ethanol_Precipitation.pdf
https://www.addgene.org/protocols/kit-free-rna-extraction/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14640022?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add Co-precipitant: Add RNase-free glycogen to a final concentration of 10-20 µg per

sample (e.g., 1 µL of a 10 µg/µL stock)[5][6]. Mix gently.

Add LiCl: Add LiCl to a final concentration of 2.5 M. Mix thoroughly.

Precipitation: Incubate the tube at -20°C for 1 hour. For very dilute samples, overnight

incubation can be beneficial[10].

Pellet RNA: Centrifuge at maximum speed (≥16,000 x g) for 30 minutes at 4°C. The

glycogen should make the pellet more visible.

Wash & Dry: Follow steps 5-10 from the Standard LiCl Precipitation and Washing Protocol.

Be extra cautious during aspiration, even with the visible glycogen pellet.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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